molecular formula C16H10Cl2N2O3 B459112 2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-40-3

2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

カタログ番号: B459112
CAS番号: 220986-40-3
分子量: 349.2g/mol
InChIキー: PDFRDMWUCOVRCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a high-purity chemical compound offered for research and development purposes. This compound belongs to the dihydropyrano[4,3-b]pyran class of molecules, which have been identified in scientific literature as a promising pharmacophore for anticancer research . Studies on closely related structural analogs have demonstrated significant anti-proliferative activity against various human cancer cell lines, suggesting a potential role for this chemical series in the development of novel chemotherapeutic agents . The mechanism of action for this compound class is under investigation, with molecular docking studies indicating that related derivatives act as potential inhibitors of cyclin-dependent kinase-2 (CDK2), a validated anti-cancer target that plays a critical role in cell cycle progression . Researchers are exploring these compounds to overcome limitations of traditional treatments, such as severe systemic toxicity and drug resistance . This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-3-2-8(17)5-11(9)18/h2-5,13H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFRDMWUCOVRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS No. 332056-07-2) is a member of the pyran class of heterocyclic compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H15Cl2NO5
  • Molecular Weight : 396.22 g/mol
  • Structure : The compound features a pyran ring fused with a carbonitrile group and a dichlorophenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities including:

  • Anticancer Activity : Pyran derivatives often show cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The presence of the pyran ring is associated with significant antibacterial and antifungal activities. Some studies suggest that these compounds can inhibit the growth of pathogenic microorganisms .
  • Anticholinesterase Activity : Recent investigations highlight the potential of pyran derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's .

The biological mechanisms underlying the activity of 2-amino-pyrano compounds often involve:

  • Inhibition of Enzymatic Activity : Many pyran derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, the inhibition of AChE contributes to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in Alzheimer's disease models .
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function .
  • Antioxidant Activity : Some studies report that pyran derivatives exhibit significant antioxidant properties, which may protect cells from oxidative stress-related damage .

Case Studies

  • Anticancer Studies : In vitro studies on related pyrano compounds have shown promising results against various cancer cell lines (e.g., MCF-7 breast cancer cells), where they induced apoptosis and inhibited cell proliferation at micromolar concentrations .
  • Neuroprotective Effects : A study investigating the anticholinesterase activity found that certain pyran derivatives could effectively inhibit AChE and BChE with IC50 values in the low micromolar range, suggesting potential use in treating Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition0.64
Compound BAnticancer (MCF-7)5.0
Compound CAntimicrobial15.0
Compound DAntioxidant0.75

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile as an anticancer agent. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (Huh7)
    • Colorectal adenocarcinoma (Caco2)
    • Human breast adenocarcinoma (MDA-MB231)
    • Colon carcinoma (HCT 116)
    • Prostate adenocarcinoma (PC3)
  • Results :
    • The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective potency against these cancer types .

Synthesis of Functional Materials

The compound has also been utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and nanocomposites. These materials have applications in catalysis and drug delivery systems due to their high surface area and tunable properties.

  • Nanocomposite Formation :
    • The integration of this compound into iron-based metal-organic frameworks has shown promise in enhancing catalytic activities .
  • Drug Delivery Systems :
    • Its structural properties allow for the development of drug carriers that can improve the bioavailability and targeted delivery of therapeutic agents.

類似化合物との比較

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (3v) and bromo (3ac) substituents increase melting points (291°C and 205°C, respectively) compared to methoxy-substituted derivatives (180°C), likely due to enhanced intermolecular dipole interactions .
  • Aromatic Systems : Naphthyl-substituted derivatives exhibit altered π-π stacking in crystal structures, influencing solubility and stability .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is typically synthesized via multicomponent reactions (MCRs) , leveraging the reactivity of its pyrano-pyran core. A standard approach involves:

  • Reacting substituted malononitrile derivatives with ketones or aldehydes (e.g., 2-hydroxy-naphthalene-1,4-dione) in glacial acetic acid under reflux conditions .
  • Optimizing reaction parameters (molar ratios, temperature, and catalysts like piperidine) to improve yields (typically 80–90%) and purity .
  • Purification via recrystallization using ethanol-water mixtures to isolate the crystalline product .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Spectroscopy :
    • FT-IR to confirm functional groups (e.g., amino, carbonyl, nitrile) via stretching frequencies (e.g., C≡N at ~2200 cm⁻¹) .
    • NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) to resolve the pyrano-pyran fused ring system and substituent orientations. Bond lengths (e.g., C–O: 1.21–1.23 Å) and dihedral angles (e.g., 83.55° between aromatic rings) are critical metrics .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction analysis?

Crystallization challenges arise from the compound’s rigid, planar structure and solvent-dependent polymorphism. Strategies include:

  • Solvent optimization : Slow evaporation of ethanol/water (95:5) promotes nucleation .
  • Hydrogen-bond engineering : Intermolecular N–H⋯N and N–H⋯O interactions stabilize crystal packing. Edge-fused R₂²(12) and R₂²(14) motifs are critical for 3D network formation .
  • Temperature control : Crystallization at 298 K reduces disorder in the pyran ring .

Q. What strategies resolve discrepancies in structural data from XRD vs. computational models?

Discrepancies (e.g., in bond angles or puckering amplitudes) are addressed by:

  • Refinement protocols : Using SHELXL with anisotropic displacement parameters for non-H atoms .
  • DFT calculations : Comparing experimental SCXRD data (e.g., dihedral angles) with B3LYP/6-31G(d) optimized geometries to validate deviations < 0.05 Å .
  • Twinned crystal analysis : Applying Hooft parameters in cases of pseudo-merohedral twinning .

Q. How can the pharmacological potential of this compound be systematically evaluated?

  • In vitro assays :
    • Anticancer : MTT assays against HeLa or MCF-7 cell lines, with IC₅₀ values compared to doxorubicin .
    • Antibacterial : Disk diffusion methods (e.g., against E. coli or S. aureus) to measure zone-of-inhibition diameters .
  • Mechanistic studies :
    • Molecular docking (AutoDock Vina) to predict binding affinity for targets like topoisomerase II or bacterial gyrase .
    • SAR analysis : Modifying the dichlorophenyl or nitrile groups to enhance bioactivity .

Q. What are key considerations in designing MCRs for derivatives of this compound?

  • Reactant compatibility : Electron-withdrawing groups (e.g., –Cl, –CN) on the phenyl ring enhance electrophilicity for cyclization .
  • Catalyst selection : Piperidine or L-proline improves regioselectivity in pyran ring formation .
  • Real-time monitoring : TLC or HPLC-MS tracks intermediates to avoid side products (e.g., open-chain byproducts) .

Data Contradiction Analysis

Q. How to reconcile divergent biological activity data across studies?

  • Source variation : Differences in cell lines (e.g., MCF-7 vs. HepG2) or bacterial strains may explain conflicting IC₅₀ or MIC values. Normalize data using reference standards .
  • Solubility factors : Dimethyl sulfoxide (DMSO) concentration >1% can inhibit bacterial growth, leading to false positives. Use lower concentrations with solvent controls .

Q. Why do XRD studies report varying dihedral angles for the pyrano-pyran core?

  • Crystal packing effects : Substituents (e.g., dichlorophenyl) induce steric strain, altering dihedral angles by up to 5° across studies. Compare structures with similar substituents .
  • Temperature during data collection : Thermal motion at higher temperatures (e.g., 296 K vs. 100 K) increases atomic displacement parameters, affecting angle precision .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。